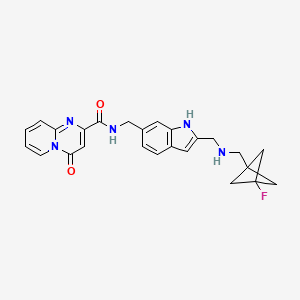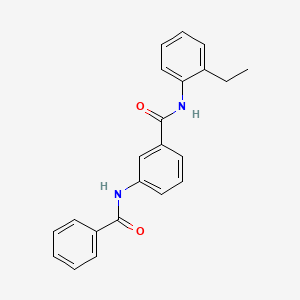
3-benzamido-N-(2-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TASK-1-IN-1 is a potent and selective inhibitor of the TASK-1 potassium channel. It has an IC50 value of 148 nM, indicating its high efficacy in inhibiting the TASK-1 channel. This compound also exhibits a reduced inhibitory effect on the TASK-3 channel with an IC50 of 1750 nM . TASK-1-IN-1 has demonstrated anticancer effects, making it a compound of interest in various scientific research fields .
Chemical Reactions Analysis
TASK-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives of TASK-1-IN-1, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
TASK-1-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor to study the function of TASK-1 potassium channels. In biology and medicine, TASK-1-IN-1 is investigated for its anticancer properties and its potential role in treating various diseases . The compound’s ability to inhibit TASK-1 channels makes it a valuable tool in understanding the physiological and pathological roles of these channels in different tissues . Additionally, TASK-1-IN-1 is used in industry for research purposes, particularly in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of TASK-1-IN-1 involves its selective inhibition of the TASK-1 potassium channel. TASK-1 channels are part of the two-pore domain potassium channel family and are involved in maintaining the resting membrane potential and regulating cellular excitability . TASK-1-IN-1 binds to the TASK-1 channel, blocking the flow of potassium ions and thereby affecting the channel’s function . This inhibition can lead to various physiological effects, including changes in cellular excitability and membrane potential .
Comparison with Similar Compounds
TASK-1-IN-1 is unique in its high selectivity and potency for the TASK-1 potassium channel. Similar compounds include other TASK channel inhibitors, such as TASK-3 inhibitors, which have different selectivity profiles and efficacy . For example, TASK-3 inhibitors may have higher IC50 values for TASK-1 channels, indicating lower potency compared to TASK-1-IN-1 . The uniqueness of TASK-1-IN-1 lies in its ability to selectively inhibit TASK-1 channels with minimal effects on other potassium channels .
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-benzamido-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-2-16-9-6-7-14-20(16)24-22(26)18-12-8-13-19(15-18)23-21(25)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
MRIKKSSTVCDDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
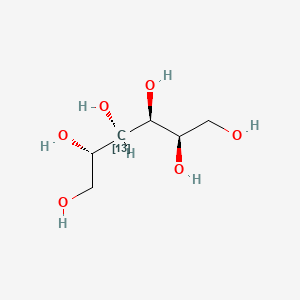
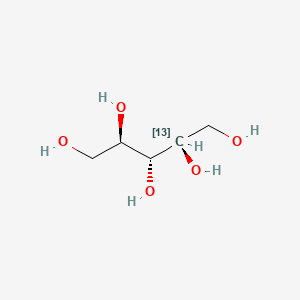
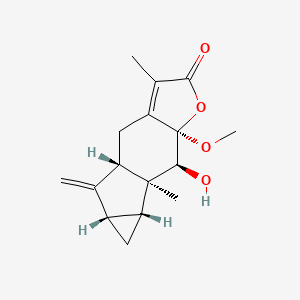
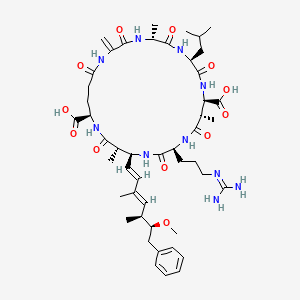
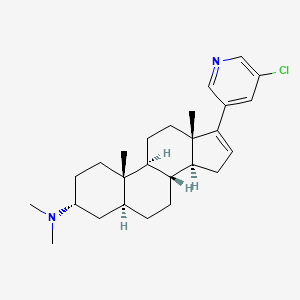
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
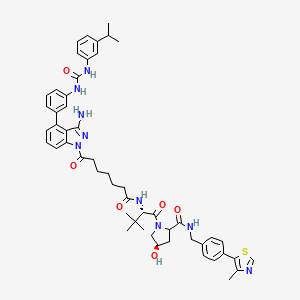

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)

